3-Chloro-5-nitrobenzenesulfonyl chloride
Overview
Description
3-Chloro-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fifth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
3-Chloro-5-nitrobenzenesulfonyl chloride is an organic compound that is primarily used as an intermediate in the synthesis of pharmaceuticals and dyes . The specific targets of this compound can vary depending on the final product it is used to synthesize. For instance, it has been used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .
Mode of Action
The mode of action of this compound involves its reactivity as an electrophile. The compound can undergo electrophilic aromatic substitution reactions with aromatic compounds . The equilibrium generates
SO2Cl+SO_2Cl^+SO2Cl+
, which is the electrophile of interest in the reaction . This electrophile will react with an aromatic nucleus to produce the corresponding sulfonyl chloride .Result of Action
The molecular and cellular effects of this compound are largely dependent on the final products it is used to synthesize. For instance, N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives synthesized using this compound have shown potential nematicidal activity .
Action Environment
This compound is sensitive to environmental conditions. It reacts violently with water, liberating toxic gas, and can cause burns . Therefore, it must be handled with care, and its action, efficacy, and stability can be significantly influenced by the presence of water and other environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitrobenzenesulfonyl chloride typically involves the chlorosulfonation of 3-chloro-5-nitrobenzene. The process begins with the nitration of chlorobenzene to produce 3-chloro-5-nitrobenzene. This intermediate is then treated with chlorosulfonic acid at elevated temperatures to introduce the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products:
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 3-chloro-5-aminobenzenesulfonyl chloride.
Oxidation: Formation of higher oxidation state compounds, though less common.
Scientific Research Applications
3-Chloro-5-nitrobenzenesulfonyl chloride is employed in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, for labeling or cross-linking studies.
Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
3-Nitrobenzenesulfonyl chloride: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chloro-3-nitrobenzenesulfonyl chloride: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2-Chloro-5-nitrobenzenesulfonyl chloride: Another isomer with different positional substitution, affecting its chemical behavior.
Uniqueness: 3-Chloro-5-nitrobenzenesulfonyl chloride is unique due to the presence of both chlorine and nitro substituents, which enhance its reactivity and versatility in chemical synthesis. The specific positioning of these groups allows for selective reactions that are not possible with other isomers.
Properties
IUPAC Name |
3-chloro-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILGLSXXCOVKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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